3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of trifluoromethanesulfonyloxy groups attached to a xanthen-9-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one typically involves the reaction of xanthen-9-one with trifluoromethanesulfonic anhydride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any side reactions. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The xanthen-9-one core can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures to manage the reactivity of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles used. For example, substitution with an amine would yield a corresponding amine derivative of xanthen-9-one.
Scientific Research Applications
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonyloxy groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the xanthen-9-one core.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the synthesis of donor-acceptor semiconducting polymers.
Uniqueness
3,6-Bis(trifluoromethanesulfonyloxy)-xanthen-9-one is unique due to its specific structural features and the presence of trifluoromethanesulfonyloxy groups, which impart high reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C15H6F6O8S2 |
---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
[9-oxo-6-(trifluoromethylsulfonyloxy)xanthen-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H6F6O8S2/c16-14(17,18)30(23,24)28-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)13(9)22)29-31(25,26)15(19,20)21/h1-6H |
InChI Key |
ZLQXXMVGRAJJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)OC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.